2-Methyl-5-(2-methylthiophenyl)phenol
Description
2-Methyl-5-(2-methylthiophenyl)phenol is a phenolic compound characterized by a phenol core substituted with a methyl group at the 2-position and a 2-methylthiophenyl group at the 5-position. The thiophenyl moiety introduces sulfur-based aromaticity, distinguishing it from conventional alkyl-substituted phenols. The presence of sulfur may influence electronic properties, solubility, and interactions with biological targets compared to oxygenated or alkylated analogs .
Properties
IUPAC Name |
2-methyl-5-(2-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXHOJXMCLJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-Methyl-5-(2-methylthiophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Methyl-5-(2-methylthiophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carvacrol (2-Methyl-5-isopropylphenol)
- Structure : Positional isomer of thymol, with a methyl group at position 2 and an isopropyl group at position 5 .
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial effects, with MIC (Minimal Inhibitory Concentration) values ranging from 0.05 to 1.5 mg/mL against bacterial and fungal pathogens .
- Mechanism : Disrupts microbial cell membranes via hydrophobic interactions and proton gradient dissipation .
- Key Difference: The sulfur-containing thiophenyl group in 2-Methyl-5-(2-methylthiophenyl)phenol may enhance lipophilicity and alter membrane penetration compared to carvacrol’s isopropyl group.
Thymol (5-Methyl-2-isopropylphenol)
- Structure : Positional isomer of carvacrol, with substituents reversed .
- Antimicrobial Efficacy : MIC values overlap with carvacrol (0.03–1.0 mg/mL), but thymol shows stronger activity against Gram-positive bacteria due to steric effects .
- Thermodynamic Stability: Thymol’s isopropyl group at position 2 may confer higher thermal stability than 2-Methyl-5-(2-methylthiophenyl)phenol’s thiophenyl substituent, which could introduce steric hindrance .
2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol
- Structure : Features a bulky cyclopentyl substituent at position 4.
- Cytotoxicity : Demonstrated poor inhibition of HIV infection (IC₅₀ > 100 μM) and low cytotoxicity in U937 cell lines, suggesting reduced bioavailability compared to sulfur-containing analogs .
2-Methyl-5-(trifluoromethyl)phenol
- Structure : Substituted with a trifluoromethyl group at position 5.
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects: The electron-rich thiophenyl group in 2-Methyl-5-(2-methylthiophenyl)phenol may enhance radical scavenging activity compared to carvacrol and thymol, which rely on hydroxyl and isopropyl interactions .
- Synergistic Potential: Carvacrol and thymol exhibit synergistic antimicrobial effects when combined with other terpenes; similar synergies could be explored for sulfur-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
